(1-Oxo-2-propylisoindolin-6-yl)boronic acid
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Overview
Description
(1-Oxo-2-propylisoindolin-6-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxo-2-propylisoindolin-6-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions are generally mild, making it a convenient method for producing boronic acid derivatives.
Industrial Production Methods: Industrial production of boronic acids often employs similar hydroboration techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Oxo-2-propylisoindolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
(1-Oxo-2-propylisoindolin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Oxo-2-propylisoindolin-6-yl)boronic acid involves its ability to form stable complexes with various organic and inorganic molecules. This property is particularly useful in Suzuki-Miyaura coupling reactions, where the boronic acid moiety facilitates the transfer of organic groups to palladium catalysts, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved in its biological applications are still under investigation .
Comparison with Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Alkylboronic acids
Comparison: (1-Oxo-2-propylisoindolin-6-yl)boronic acid stands out due to its unique isoindole structure, which imparts distinct reactivity and stability compared to other boronic acids.
Properties
IUPAC Name |
(3-oxo-2-propyl-1H-isoindol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-2-5-13-7-8-3-4-9(12(15)16)6-10(8)11(13)14/h3-4,6,15-16H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWDCFRXBUPANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CN(C2=O)CCC)C=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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